6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide is a chemical compound that belongs to the pyrazolopyridine family. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a bromine atom and a methoxy group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methoxypyridinamine and 2-chloropropene cyanide.
Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) with potassium carbonate as a base. The mixture is stirred at 20-30°C for 8 hours.
Further Processing: Diazabicyclo is added dropwise, and the reaction mixture is heated to 50-60°C for 20 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biology: The compound is studied for its biological activity, including its potential as an anticancer agent.
Material Science: It is used in the development of new materials with unique properties.
Industry: The compound serves as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to its biological effects. For example, it has been shown to inhibit PDK1, a kinase involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and carboxamide functionality differentiate it from other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-7-2-5(10)4-13-8(7)6(3-12-13)9(11)14/h2-4H,1H3,(H2,11,14) |
InChI Key |
KGFPBJQLYZTKRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C(=O)N)Br |
Origin of Product |
United States |
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